tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate
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Overview
Description
tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate is a synthetic organic compound with the molecular formula C14H24N2O3. It is characterized by a spirocyclic structure, which includes a diazaspiro undecane core with a tert-butyl ester group and an oxo functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and tert-butyl ester functional groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-7-14(16)8-6-9-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRQDOCGHYPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678312 |
Source
|
Record name | tert-Butyl 7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-91-2 |
Source
|
Record name | tert-Butyl 7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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